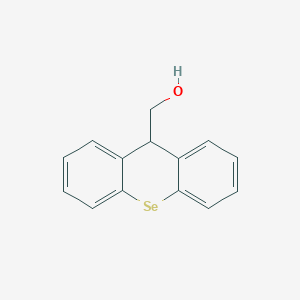
(9H-Selenoxanthen-9-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Selenoxanthen-9-YL)methanol is a chemical compound that belongs to the selenoxanthene family. It is characterized by the presence of a selenium atom in its structure, which imparts unique properties compared to its oxygen and sulfur analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Selenoxanthen-9-YL)methanol typically involves the reaction of selenoxanthene with formaldehyde in the presence of a base. One common method includes the use of n-butyllithium in tetrahydrofuran (THF) as a solvent, followed by the addition of formaldehyde . The reaction is carried out at low temperatures (0°C) to ensure the stability of the intermediates and to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent and efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Selenoxanthen-9-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding selenoxanthene aldehyde or ketone.
Reduction: The compound can be reduced to form selenoxanthene derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include selenoxanthene aldehydes, ketones, and various substituted selenoxanthene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(9H-Selenoxanthen-9-YL)methanol has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties.
Materials Science: The compound is studied for its potential use in room-temperature phosphorescence (RTP) materials, which are important for applications in sensors and imaging.
Mecanismo De Acción
The mechanism of action of (9H-Selenoxanthen-9-YL)methanol is primarily related to its ability to participate in photophysical processes. The presence of the selenium atom enhances intersystem crossing (ISC) due to strong spin-orbit coupling, leading to efficient phosphorescence . This property is exploited in the design of RTP materials and OLEDs, where the compound acts as a donor-acceptor type emitter .
Comparación Con Compuestos Similares
Similar Compounds
9H-Xanthen-9-YL)methanol: The oxygen analog of (9H-Selenoxanthen-9-YL)methanol.
9H-Thioxanthen-9-YL)methanol: The sulfur analog of this compound.
Uniqueness
This compound is unique due to the presence of the selenium atom, which imparts distinct photophysical properties compared to its oxygen and sulfur analogs. The selenium atom enhances the compound’s ability to undergo ISC, resulting in higher phosphorescence quantum yields and shorter lifetimes . These properties make it particularly valuable in the development of advanced materials for electronic and photonic applications.
Propiedades
Número CAS |
128750-50-5 |
|---|---|
Fórmula molecular |
C14H12OSe |
Peso molecular |
275.21 g/mol |
Nombre IUPAC |
9H-selenoxanthen-9-ylmethanol |
InChI |
InChI=1S/C14H12OSe/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 |
Clave InChI |
GXCQWCUQFJQLNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3[Se]2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


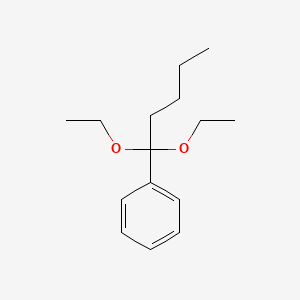
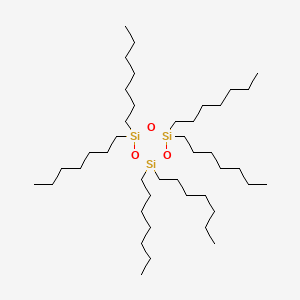
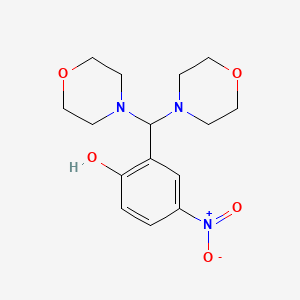
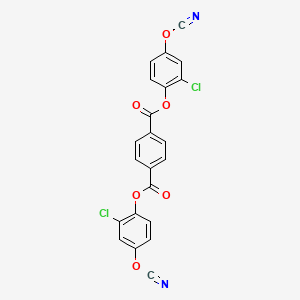
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
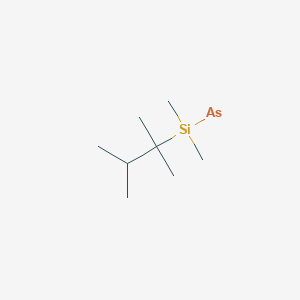
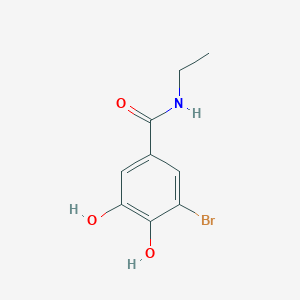
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
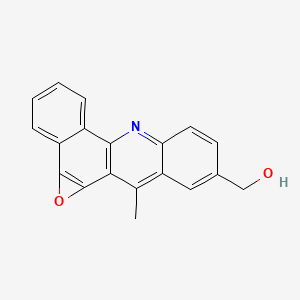
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
